2-Morpholinopyridine-4-boronic acid

Descripción general

Descripción

2-Morpholinopyridine-4-boronic acid is a useful research compound. Its molecular formula is C9H13BN2O3 and its molecular weight is 208.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-Morpholinopyridine-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers an organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures and functions .

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Moreover, the stability of the organoboron reagent can be affected by factors such as temperature, pH, and the presence of other chemicals .

Actividad Biológica

2-Morpholinopyridine-4-boronic acid (MPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role in inhibiting various enzymes and its potential therapeutic applications in cancer treatment and other diseases. This article presents a comprehensive overview of the biological activity of MPBA, including data tables, case studies, and detailed research findings.

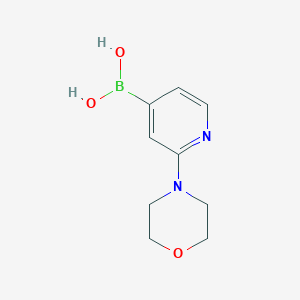

Chemical Structure and Properties

MPBA is characterized by its morpholine and pyridine rings, with a boronic acid functional group that plays a crucial role in its biological interactions. The molecular formula of MPBA is C₉H₁₃BNO₂, with a molecular weight of approximately 179.02 g/mol.

MPBA functions primarily as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with the active sites of serine and cysteine proteases, which are enzymes involved in various biological processes including cell signaling and apoptosis.

Anticancer Activity

Research has shown that MPBA exhibits significant anticancer properties by inhibiting the activity of specific protein kinases involved in cancer cell proliferation. For instance, studies indicate that MPBA effectively inhibits the proliferation of several cancer cell lines, including:

These findings suggest that MPBA may serve as a promising candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

MPBA has been identified as an effective inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that MPBA reduces β-secretase activity, leading to decreased production of amyloid-beta peptides, which are associated with Alzheimer's pathology.

This inhibition highlights the potential therapeutic applications of MPBA in neurodegenerative diseases.

Study on Anticancer Effects

In a recent study, researchers evaluated the effects of MPBA on tumor growth in xenograft models. The results indicated that treatment with MPBA significantly reduced tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent.

Study Design:

- Model: Xenograft mice implanted with human cancer cells.

- Dosage: Administered orally at varying doses (10 mg/kg, 20 mg/kg).

- Outcome: Tumor volume reduction measured over four weeks.

The findings underscore the importance of further exploring MPBA's mechanisms and optimizing its therapeutic efficacy.

Neuroprotective Effects

Another study investigated the neuroprotective effects of MPBA against oxidative stress-induced neuronal damage. The results showed that MPBA treatment significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Key Findings:

- Cell Viability: Increased by 30% in treated groups versus controls.

- Mechanism: Suggested involvement of antioxidant pathways and modulation of apoptotic signaling.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Cross-Coupling Reactions

2-Morpholinopyridine-4-boronic acid is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it invaluable for synthesizing complex organic molecules. The compound's ability to form stable complexes with transition metals facilitates these reactions under mild conditions, often yielding high conversions and selectivity .

1.2 Catalysis

The compound acts as a catalyst in various organic transformations. For example, it has been employed in the reductive arylation of amides via nickel-catalyzed Suzuki coupling, showcasing its effectiveness in incorporating nucleophiles into carboxylic acid derivatives . This method not only streamlines the synthesis of complex molecules but also opens pathways for creating pharmaceutical intermediates.

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit potential anticancer properties. They can inhibit proteasomes and disrupt cellular processes essential for tumor growth. Studies have demonstrated that compounds derived from boronic acids can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

2.2 Drug Development

The unique structural features of this compound allow it to serve as a scaffold for developing new therapeutic agents. Its ability to form reversible covalent bonds with target proteins enhances the specificity and potency of drug candidates . This property is particularly useful in designing inhibitors for various diseases, including cancer and neurodegenerative disorders.

Case Studies

Propiedades

IUPAC Name |

(2-morpholin-4-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYCUINOUZEQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678218 | |

| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952206-85-8 | |

| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.